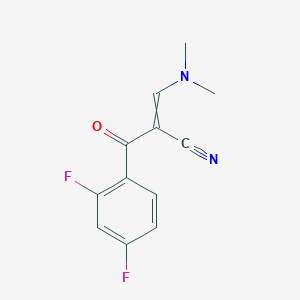

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile

Description

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 138716-60-6) is a fluorinated acrylonitrile derivative with the molecular formula C₁₂H₁₀F₂N₂O and a molecular weight of 236.22 g/mol. It is characterized by a 2,4-difluorobenzoyl group attached to a dimethylamino-substituted acrylonitrile scaffold. The compound is stored at room temperature and is available at 95% purity, primarily used in biochemical research as an intermediate or pharmacological probe .

Properties

Molecular Formula |

C12H10F2N2O |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

InChI |

InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3 |

InChI Key |

LBVXYAHPDWCZGR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with a suitable acrylonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the difluorobenzoyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoyl oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the development of bioactive molecules for research purposes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with molecular targets through its functional groups. The difluorobenzoyl group can participate in various chemical interactions, while the acrylonitrile moiety can undergo polymerization or other reactions. The dimethylamino group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of acrylonitrile derivatives where the benzoyl group and dimethylamino moiety are key functional groups. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: Fluorine (F): The target compound’s 2,4-difluoro substitution enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Fluorine’s small size and strong electron-withdrawing effect improve lipophilicity and bioavailability . The dichloro analog (269.13 g/mol) is heavier and may exhibit higher toxicity . Heterocyclic Modifications: The thienyl derivative (CAS 338966-67-9) incorporates a sulfur-containing heterocycle, which may alter electronic properties and enhance interactions with biological targets like enzymes or receptors .

Synthetic Routes: Most analogs, including the target compound, are synthesized via Knoevenagel condensation, reacting α-cyano ketones with aldehydes in the presence of piperidine and glacial acetic acid . For example:

Physicochemical and Functional Differences

Table 2: Functional Group Impact on Properties

| Property | 2,4-Difluoro Analogue | 2,4-Dichloro Analogue | Thienyl Derivative |

|---|---|---|---|

| Electron Effects | Strong σ-withdrawing (F) | Moderate σ-withdrawing (Cl) | Conjugation with thiophene |

| Lipophilicity (LogP) | Moderate (~2.5)* | High (~3.2)* | Moderate (~2.8)* |

| Solubility | Low in water | Very low | Low |

| Metabolic Stability | High (due to F) | Moderate | Moderate |

*Estimated based on halogen electronegativity and molecular weight.

Notable Trends :

- Heterocyclic Incorporation : Thienyl groups introduce π-π stacking capabilities, beneficial for binding aromatic residues in proteins .

Biological Activity

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS Number: 138716-60-6) is a synthetic compound with potential applications in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₀F₂N₂O

- Molecular Weight : 236.22 g/mol

- Melting Point : 142-145 °C

- Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through the induction of apoptosis and modulation of mitochondrial function.

Apoptosis Induction

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial integrity and activating caspase pathways. This mechanism is crucial for the development of anti-cancer therapeutics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Mitochondrial disruption |

| MCF-7 (breast cancer) | 20 | Apoptosis induction |

| A549 (lung cancer) | 25 | Caspase activation |

These results indicate a promising potential for this compound in cancer therapy, particularly for tumors resistant to conventional treatments.

Case Studies

-

Case Study on HeLa Cells :

- Objective : To assess the cytotoxic effects of this compound on HeLa cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours. Cell viability was assessed using an MTT assay.

- Findings : A significant decrease in cell viability was observed at concentrations above 10 µM, indicating effective cytotoxicity.

-

Animal Model Study :

- Objective : Evaluate the in vivo efficacy of the compound in a murine model of breast cancer.

- Methodology : Mice bearing MCF-7 tumors were treated with the compound at doses of 10 mg/kg and 20 mg/kg.

- Findings : Tumor growth was significantly inhibited in treated groups compared to controls, with minimal toxicity observed in normal tissues.

Toxicological Profile

While preliminary studies suggest therapeutic potential, it is essential to consider the safety profile of this compound. Toxicity assessments indicate that the compound can cause irritant effects upon exposure. Further studies are needed to evaluate long-term toxicity and safety in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.